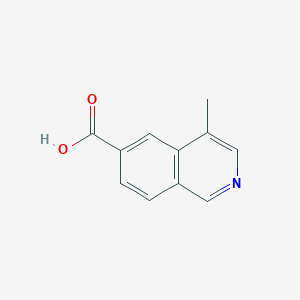

4-Methylisoquinoline-6-carboxylic acid

Description

Contextualization of 4-Methylisoquinoline-6-carboxylic Acid within the Isoquinoline (B145761) Chemical Space

The isoquinoline framework, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone of medicinal chemistry. wisdomlib.orgnih.gov These structures are considered "privileged scaffolds" because they form the core of numerous biologically active compounds, including many natural alkaloids like papaverine (B1678415) and morphine. nih.govresearchoutreach.org The isoquinoline family exhibits a vast range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. wisdomlib.orgnih.gov

This compound is a specific derivative within this broad and vital chemical space. Its structure is defined by the core isoquinoline rings, with a methyl group (–CH₃) at the 4th position and a carboxylic acid group (–COOH) at the 6th position. The placement of these functional groups can significantly influence the molecule's chemical reactivity, solubility, and how it interacts with biological targets, making it a unique entity for investigation. amerigoscientific.com

Significance as a Research Scaffold and Synthetic Intermediate in Heterocyclic Chemistry

In the field of heterocyclic chemistry, the design and synthesis of novel molecules with potential therapeutic applications is a primary goal. nih.gov this compound serves as an important research scaffold and synthetic intermediate in this pursuit. The term "scaffold" refers to a core molecular structure that can be systematically modified, allowing chemists to build a library of related compounds for screening and development. wisdomlib.org

The carboxylic acid group on the molecule is a particularly useful functional handle. It can readily participate in a variety of chemical reactions, such as esterification and amidation, enabling the attachment of diverse chemical fragments. This versatility allows researchers to create a wide array of new, more complex molecules. The development of efficient synthetic routes to isoquinoline derivatives remains an intense area of focus for organic chemists, moving beyond traditional methods to more innovative cascade reactions that offer high yields and tolerance for various functional groups. wisdomlib.orgnih.gov

Overview of Key Academic and Research Areas Pertaining to this compound

The primary research interest in this compound and its relatives lies in drug discovery and medicinal chemistry. nih.gov The isoquinoline core is a key component in at least 38 drugs currently in clinical use or trials for a wide range of diseases. nih.gov

Key research areas include:

Anticancer Drug Development: Many isoquinoline derivatives have been investigated for their ability to inhibit cancer cell growth. nih.gov For instance, compounds like noscapine (B1679977) disrupt the cellular machinery involved in cell division. amerigoscientific.com The specific structure of this compound makes it a candidate for the design of novel kinase inhibitors or other targeted therapies. researchoutreach.org

Inhibitor Design: The functional groups on the molecule make it suitable for designing inhibitors that target specific enzymes. The carboxylic acid can form crucial interactions within the binding pocket of an enzyme, a strategy employed in the development of inhibitors for various diseases. researchoutreach.org

Materials Science: Beyond medicine, isoquinoline derivatives are finding applications in materials science. They can be used as ligands in the synthesis of metal-organic frameworks (MOFs)—porous materials with potential uses in gas storage and catalysis—or incorporated into polymers to create materials with specific optical or electrical properties. amerigoscientific.com

Chemical and Physical Properties

While detailed experimental data for this compound is not widely available in public databases, its fundamental properties can be calculated. For context, the properties of the parent compound, Isoquinoline-6-carboxylic acid, and the structural isomer, 4-Methyl-quinoline-6-carboxylic acid, are also provided.

| Property | This compound | Isoquinoline-6-carboxylic acid | 4-Methyl-quinoline-6-carboxylic acid (Isomer) |

|---|---|---|---|

| Molecular Formula | C₁₁H₉NO₂ | C₁₀H₇NO₂ | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol | 173.17 g/mol | 187.19 g/mol |

| CAS Number | Not Available | 106778-43-2 | 7101-68-0 |

| Melting Point | Data Not Available | 355-360 °C | Data Not Available |

| Boiling Point | Data Not Available | 366.4 °C (Predicted) | Data Not Available |

| XlogP (Predicted) | Data Not Available | 1.6 (Predicted) | 2.1 (Predicted) |

Note: The distinction between isoquinoline and quinoline (B57606) is based on the position of the nitrogen atom in the heterocyclic ring system. Predicted data should be considered an estimate and not a substitute for experimental measurement.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

4-methylisoquinoline-6-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-7-5-12-6-9-3-2-8(11(13)14)4-10(7)9/h2-6H,1H3,(H,13,14) |

InChI Key |

BYZYLSCPVGOXNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C=C(C=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylisoquinoline 6 Carboxylic Acid and Its Analogs

Regioselective Synthesis Strategies for Isoquinoline-6-carboxylic Acid Derivatives

Achieving regioselectivity, particularly the installation of a carboxylic acid group at the C-6 position of a 4-methylated isoquinoline (B145761), presents distinct synthetic challenges. rsc.org Strategies often require multi-step sequences and careful selection of starting materials and reaction conditions to favor the desired isomer.

Cyclization reactions are foundational in constructing the bicyclic isoquinoline core. Classic named reactions have been continually optimized to improve yields, expand substrate scope, and enhance regiocontrol.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the acid-catalyzed intramolecular cyclization of β-arylethylamides. slideshare.net The traditional reaction requires strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures. organic-chemistry.org The general mechanism proceeds through a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution to close the ring. slideshare.net

To synthesize an analog of 4-methylisoquinoline-6-carboxylic acid, the starting β-arylethylamide must contain the necessary precursors for the methyl and carboxyl groups. For instance, a meta-substituted phenethylamine (B48288) derivative would be required. Subsequent aromatization of the initially formed dihydroisoquinoline would yield the isoquinoline core.

Modern modifications to the Bischler-Napieralski reaction focus on milder conditions to improve compatibility with sensitive functional groups. organic-chemistry.org One significant advancement involves the use of trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, which allows for low-temperature amide activation and subsequent cyclodehydration. nih.gov This approach has proven effective for various substrates, including those that are unactivated or contain halogens. nih.gov

| Reagent System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| POCl₃ or P₂O₅ | High temperature (e.g., refluxing toluene (B28343) or xylene) | Classic, well-established method | organic-chemistry.org |

| PCl₅ | Room temperature in a nitrile solvent | Can lead to one-pot sequences for more complex alkaloids | acs.org |

| Trifluoromethanesulfonic anhydride / 2-chloropyridine | Low temperature activation, then warming | Milder conditions, suitable for sensitive substrates, short reaction times | nih.gov |

| Triphenyl phosphite-bromine | Mild, conducted in the presence of triethylamine | Avoids harsh acidic conditions | organic-chemistry.org |

The Pomeranz–Fritsch reaction provides another route to the isoquinoline skeleton, typically by reacting a benzaldehyde (B42025) derivative with a 2,2-dialkoxyethylamine under strong acidic conditions (e.g., sulfuric acid). wikipedia.org The reaction proceeds through the formation of a benzalaminoacetal intermediate, which then cyclizes to form the isoquinoline. wikipedia.org

A critical modification, known as the Pomeranz–Fritsch–Bobbitt (PFB) reaction, allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs). nih.govwikipedia.org This pathway involves the reduction of an intermediate iminoacetal to an aminoacetal, which is then cyclized under less harsh acidic conditions. nih.gov The resulting THIQ can be subsequently oxidized to the corresponding isoquinoline. This approach is particularly valuable as it can reduce the formation of side products often seen in the classic Pomeranz-Fritsch reaction. nih.gov For the synthesis of a 4-methyl substituted analog, a propiophenone (B1677668) derivative could potentially serve as the carbonyl precursor instead of benzaldehyde. The regiochemical outcome of the cyclization depends heavily on the substitution pattern of the aromatic ring. nih.gov

Recent studies have combined the PFB cyclization with other methods, such as the Petasis reaction, to achieve diastereoselective total synthesis of complex tetrahydroisoquinoline-1-carboxylic acids. mdpi.com

The Pfitzinger and Friedländer reactions are classic methods primarily used for the synthesis of quinolines, not isoquinolines. sci-hub.se The Pfitzinger reaction typically involves the condensation of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. sci-hub.se The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group.

While these methods directly lead to quinolines, the underlying principles of constructing a fused heterocyclic ring adjacent to a benzene (B151609) ring are relevant. Adaptations for isoquinoline synthesis would require fundamentally different starting materials that guide the cyclization to form the isoquinoline core instead of a quinoline (B57606). For example, a phenylacetic acid derivative with an ortho-formyl group could theoretically be condensed with an amine source in a Friedländer-type approach to build the nitrogen-containing ring in the correct orientation for an isoquinoline. However, for the specific synthesis of substituted isoquinolines like this compound, the Bischler-Napieralski and Pomeranz-Fritsch-Bobbitt pathways are generally more direct and widely employed.

An alternative to constructing the ring system from scratch is to introduce the desired functional groups onto a pre-formed isoquinoline core. This approach can be more efficient if a suitable starting isoquinoline is readily available.

Directed ortho-metalation and subsequent carboxylation is a powerful strategy for introducing carboxylic acid groups with high regioselectivity. For the synthesis of this compound, a potential route involves the use of an appropriately substituted 4-methylisoquinoline.

The process would typically involve the following steps:

Halogenation: Introduction of a bromine or iodine atom at the C-6 position of 4-methylisoquinoline. This step establishes the position for the subsequent metalation.

Lithium-Halogen Exchange: The 6-halo-4-methylisoquinoline is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.net This reaction replaces the halogen atom with a lithium atom, creating a highly reactive 4-methylisoquinolin-6-yl-lithium species.

Carboxylation: The organolithium intermediate is then quenched by adding solid carbon dioxide (dry ice). The nucleophilic lithium species attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

Acidic Workup: Finally, acidification of the reaction mixture protonates the carboxylate salt to yield the desired this compound.

This methodology offers a direct and regioselective route to the target compound, provided that the precursor, 6-halo-4-methylisoquinoline, can be synthesized efficiently. researchgate.net

Direct Functionalization of Substituted Isoquinoline Scaffolds

Palladium-Mediated Cross-Coupling Reactions for Carboxylic Acid Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the synthesis of complex organic molecules, including pharmaceuticals. researchgate.netrsc.org These reactions offer mild and chemoselective conditions, making them suitable for the late-stage introduction of a carboxylic acid group or its precursor onto the isoquinoline scaffold. researchgate.net

Several palladium-catalyzed cross-coupling reactions are particularly relevant for the synthesis of aryl carboxylic acids. The Suzuki-Miyaura coupling, for instance, can be used to couple a boronic acid derivative of the isoquinoline with a suitable coupling partner bearing a carboxylate group. mdpi.com Another powerful method is the Heck reaction, which can form a carbon-carbon bond between the isoquinoline core and an alkene, which can then be further functionalized to a carboxylic acid. researchgate.net The Sonogashira coupling allows for the introduction of an alkyne, a versatile functional group that can be transformed into a carboxylic acid. researchgate.net

A key aspect of these reactions is the in situ generation of the active Pd(0) catalyst from a more stable Pd(II) precatalyst. rsc.org The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netrsc.org For example, the use of specific phosphine (B1218219) ligands can control the reactivity and stability of the palladium catalyst. rsc.org Microwave-assisted heating has also been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. mdpi.com

A notable advancement is the development of decarboxylative cross-coupling reactions. These methods use readily available and stable (azaaryl)carboxylates as coupling partners, which are decarboxylated in situ to generate the organometallic nucleophile. nih.gov This approach avoids the preparation of often unstable organometallic reagents like organozincs or organoboronic acids. nih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Organoboronic acid and organic halide | Tolerant of a wide range of functional groups. |

| Heck Reaction | Alkene and organic halide | Forms a new C-C bond at an sp2 carbon. |

| Sonogashira Coupling | Terminal alkyne and organic halide | Creates a C(sp2)-C(sp) bond. |

| Decarboxylative Coupling | Carboxylic acid and organic halide | Avoids pre-synthesis of organometallic reagents. |

Oxidative Ring Contraction Approaches for Carboxylic Acid Formation

Ring contraction reactions provide a unique and powerful strategy for the synthesis of carbocyclic and heterocyclic compounds, including those with a carboxylic acid functionality. ntu.ac.ukwikipedia.org These reactions involve the rearrangement of a larger ring system into a smaller one, often with the extrusion of a small molecule. ntu.ac.uk While direct examples for the synthesis of this compound via this method are not prevalent in the literature, the principles of oxidative ring contraction can be conceptually applied.

One such approach is the Favorskii rearrangement, which typically converts a cyclic α-halo ketone into a ring-contracted carboxylic acid derivative upon treatment with a base. wikipedia.org Another relevant transformation is the Wolff rearrangement of α-diazoketones, which can lead to a ring-contracted product. wikipedia.org This has been successfully applied in the synthesis of complex natural products. ntu.ac.uk

A deaminative ring contraction has also been developed, involving the in situ methylation of a biaryl-linked dihydroazepine to form a cyclic ammonium (B1175870) cation. nih.gov This intermediate then undergoes a base-induced rearrangement and dehydroamination to yield a polycyclic aromatic system. nih.gov While this specific example leads to a different final structure, the underlying principle of using a rearrangement to construct a complex aromatic core is applicable.

Table 2: Overview of Ring Contraction Reactions

| Reaction | Starting Material | Key Transformation |

| Favorskii Rearrangement | α-Halo ketone | Base-induced rearrangement to a carboxylic acid derivative. |

| Wolff Rearrangement | α-Diazoketone | Photochemical or thermal rearrangement to a ketene, which can be trapped. |

| Deaminative Ring Contraction | Dihydroazepine derivative | Base-induced rearrangement and deamination to form a polycyclic aromatic. |

Stereoselective Synthesis of this compound Chiral Forms

The stereoselective synthesis of chiral isoquinoline derivatives is of great importance due to their prevalence in biologically active natural products and pharmaceuticals. mdpi.comresearchgate.net Achieving high levels of stereocontrol in the synthesis of specific enantiomers of this compound requires the use of chiral auxiliaries, catalysts, or starting materials.

One established method for the stereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acids involves a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comresearchgate.net The stereoselectivity is directed by a chiral amine component used in the Petasis reaction. mdpi.com Another approach utilizes the diastereoselective reaction of a chiral aminoacetaldehyde acetal (B89532) with a glyoxylic acid and a boronic acid. researchgate.net

Ruthenium-catalyzed ring-closing metathesis of chiral azaocta-1,7-enynes has also been employed to produce chiral tetrahydroisoquinolines. ua.es The starting enynes are prepared through the diastereoselective allylation or propargylation of chiral N-tert-butanesulfinyl imines. ua.es

High-Throughput and Automated Synthesis Techniques for Compound Library Generation

High-throughput and automated synthesis techniques are essential for the rapid generation of compound libraries for drug discovery and materials science research. These methods allow for the parallel synthesis of a large number of analogs, facilitating the exploration of structure-activity relationships.

The principles of high-throughput synthesis can be applied to the preparation of this compound derivatives. For example, the Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction that can be performed in a parallel array format to generate a diverse set of molecules from simple starting materials. nih.gov Similarly, palladium-catalyzed cross-coupling reactions can be adapted for high-throughput screening of catalysts, ligands, and reaction conditions to quickly identify optimal parameters for the synthesis of a desired compound. mdpi.com The use of microwave-assisted synthesis can further accelerate the reaction times, making it well-suited for rapid library generation. mdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to organic synthesis aims to reduce the environmental impact of chemical processes. whiterose.ac.uk This involves using less hazardous chemicals, employing safer solvents, improving energy efficiency, and minimizing waste. nih.govwhiterose.ac.uk

In the context of this compound synthesis, several green approaches can be considered. The use of water or ethanol (B145695) as a solvent in reactions like the Pfitzinger condensation is a significant improvement over traditional organic solvents. researchgate.net One-pot multicomponent reactions, such as the Doebner reaction, are inherently greener as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. researchgate.net

The use of organocatalysts, such as p-toluenesulfonic acid, can be a more environmentally friendly alternative to metal-based catalysts. researchgate.net Furthermore, employing microwave irradiation can lead to shorter reaction times and reduced energy consumption. researchgate.net The development of catalytic processes that use abundant and non-toxic metals is also a key area of green chemistry research. The use of photocatalysts, including metal-free covalent organic frameworks, offers a promising pathway for the green synthesis of related heterocyclic compounds. rsc.org

Chemical Reactivity and Derivatization Pathways of 4 Methylisoquinoline 6 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline nucleus is an aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. amerigoscientific.com The nitrogen atom's presence makes the pyridine ring electron-deficient, while the benzene ring remains relatively electron-rich. This electronic distribution significantly influences the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack preferentially occurs on the electron-rich benzene portion of the isoquinoline ring, primarily at positions 5 and 8. shahucollegelatur.org.inyoutube.com The presence of the methyl group at position 4 and the carboxylic acid at position 6 will further modulate this reactivity. The methyl group, being an activating group, would enhance the electron density of the benzene ring, while the carboxylic acid, a deactivating group, would diminish it. The precise outcome of electrophilic substitution on 4-methylisoquinoline-6-carboxylic acid would depend on the specific reaction conditions and the nature of the electrophile. Generally, nitration of unsubstituted isoquinoline with a mixture of nitric and sulfuric acids yields 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.inimperial.ac.uk

Nucleophilic Aromatic Substitution (SNAr): Conversely, nucleophilic substitution reactions target the electron-deficient pyridine ring, with a strong preference for position 1. youtube.comquora.com This is because the negative charge in the intermediate of the addition-elimination mechanism can be effectively stabilized by the adjacent nitrogen atom. imperial.ac.ukquora.com A classic example is the Chichibabin reaction, where amination with sodium amide in liquid ammonia (B1221849) yields 1-aminoisoquinoline. shahucollegelatur.org.in The substituents at positions 4 and 6 are not expected to significantly alter this inherent preference for nucleophilic attack at C-1.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at position 6 is a versatile functional handle, enabling a wide array of derivatization reactions.

Esterification and Amidation Reactions

Esterification: Carboxylic acids can be converted to esters by reacting with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.combyjus.commasterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For this compound, this would involve reacting it with a chosen alcohol (e.g., methanol, ethanol) and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com Alternative methods for esterification that are suitable for acid-sensitive substrates include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), or reaction with alkyl halides like iodomethane. commonorganicchemistry.com

Amidation: The direct condensation of carboxylic acids with amines to form amides is challenging due to the acid-base reaction that forms a highly unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid group usually requires activation. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. researchgate.net Thionyl chloride (SOCl₂) is a common reagent for this transformation. libretexts.org Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄) can facilitate the direct amidation of carboxylic acids with primary or secondary amines. libretexts.orgresearchgate.netnih.gov These methods would allow for the synthesis of a variety of N-substituted 4-methylisoquinoline-6-carboxamides.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires high temperatures. masterorganicchemistry.com For heteroaromatic carboxylic acids, the ease of decarboxylation can be influenced by the position of the carboxyl group relative to the heteroatom. While the decarboxylation of simple carboxylic acids is difficult, those with specific structural features, such as a β-keto group, undergo decarboxylation more readily through a cyclic transition state. masterorganicchemistry.com The decarboxylation of pyridinecarboxylic acids has been studied, and the rates can vary significantly depending on the position of the carboxyl group. cdnsciencepub.com For instance, quinolinic acid (pyridine-2,3-dicarboxylic acid) decarboxylates readily. cdnsciencepub.com Phthalide-3-carboxylic acid has been shown to decarboxylate in the presence of isoquinoline, leading to alkylation at the C1 position. publish.csiro.au

Reduction to Aldehyde and Alcohol Derivatives

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.orglibretexts.org This reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uklibretexts.org It is not possible to stop the reaction at the aldehyde stage with this reagent. chemguide.co.uk Therefore, treatment of this compound with LiAlH₄ in a suitable solvent like dry ether, followed by an acidic workup, would yield (4-methylisoquinolin-6-yl)methanol. chemguide.co.uklibretexts.org Other reagents like diborane (B8814927) (B₂H₆) can also effect this transformation. libretexts.org More recently, manganese-catalyzed hydrosilylation has emerged as a method for the reduction of carboxylic acids to alcohols under milder conditions. nih.gov

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation. It typically requires the conversion of the carboxylic acid to a derivative that is less reactive than an aldehyde. For instance, acid chlorides can be reduced to aldehydes using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl[OC(CH₃)₃]₃H) at low temperatures. libretexts.org Similarly, N,N-disubstituted amides can be selectively reduced to aldehydes. researchgate.net Thus, to obtain 4-methylisoquinoline-6-carbaldehyde, a two-step sequence would likely be employed: first, conversion of the carboxylic acid to its corresponding acid chloride or a suitable amide, followed by controlled reduction. libretexts.orgresearchgate.net

Reactivity of the Methyl Group at Position 4

The methyl group at position 4 is attached to the electron-deficient pyridine ring of the isoquinoline nucleus. This position is analogous to the benzylic position, and the protons of this methyl group are expected to be somewhat acidic. Deprotonation by a strong base can generate a carbanion, which can then react with various electrophiles. imperial.ac.uk The reactivity of methyl groups on the isoquinoline ring has been utilized in synthesis. For example, 1-methylisoquinoline (B155361) reacts with hydrazonoyl halides to form triazoloisoquinolines. researchgate.net While this specific reaction is at position 1, it demonstrates the potential for the methyl group at C-4 to participate in condensation and cyclization reactions.

Complexation and Coordination Chemistry with Metal Centers

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. amerigoscientific.com Isoquinoline derivatives are known to act as ligands in the formation of metal-organic frameworks (MOFs) and other coordination compounds. amerigoscientific.com The carboxylic acid group of this compound provides an additional binding site (an O-donor), allowing the molecule to function as a bidentate or bridging ligand. For example, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid acts as a bidentate ligand, coordinating with Cu²⁺ and Co²⁺ ions. mdpi.com The coordination of isoquinoline derivatives with metal ions is crucial in the design of catalysts for various chemical transformations, including enantioselective reactions. mdpi.comresearchgate.net The specific coordination behavior of this compound would depend on the metal center, the reaction conditions, and the potential for forming stable chelate rings.

Advanced Spectroscopic and Structural Elucidation of 4 Methylisoquinoline 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for structural determination.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, phenylacetic acid, shows the carboxylic acid proton as a singlet at a downfield chemical shift of 12.0 δ. libretexts.org Generally, the acidic protons of carboxylic acids are highly deshielded and appear in the 10-12 ppm region. jove.comoregonstate.edu This significant downfield shift is attributed to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. libretexts.org The protons on the carbon atom adjacent to the carboxylic acid typically resonate in the 2-3 ppm range. libretexts.org In some instances, the signal for the carboxylic acid proton can be broad and difficult to distinguish from the baseline, and its chemical shift can be influenced by concentration and the solvent used due to variations in hydrogen bonding. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) can cause the disappearance of the -COOH proton signal, a useful method for confirming its presence. libretexts.org

¹³C NMR Spectroscopy: The carbonyl carbon of a carboxylic acid is a key feature in the ¹³C NMR spectrum, typically appearing in the range of 160-185 ppm. oregonstate.edulibretexts.org Specifically, for aromatic and α,β-unsaturated acids, this peak is found towards the upfield end of this range (around 165 δ), while saturated aliphatic acids are at the downfield end (around 185 δ). libretexts.org This peak is often weak due to the absence of a directly attached proton and nuclear Overhauser effect (nOe) considerations in proton-decoupled spectra. oregonstate.edu

A search for specific ¹H and ¹³C NMR data for 4-Methylisoquinoline-6-carboxylic acid did not yield a complete, assigned spectrum. However, based on the general principles for similar structures, the expected chemical shifts can be predicted.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~8.5-9.0 | ~150-155 |

| H3 | ~7.5-8.0 | ~120-125 |

| H5 | ~8.0-8.5 | ~125-130 |

| H7 | ~8.0-8.5 | ~125-130 |

| H8 | ~7.5-8.0 | ~120-125 |

| 4-CH₃ | ~2.5-3.0 | ~15-20 |

| 6-COOH | ~11-13 (broad) | ~165-170 |

| C1 | ~150-155 | |

| C3 | ~120-125 | |

| C4 | ~145-150 | |

| C4a | ~135-140 | |

| C5 | ~125-130 | |

| C6 | ~130-135 | |

| C7 | ~125-130 | |

| C8 | ~120-125 | |

| C8a | ~130-135 | |

| 6-COOH | ~165-170 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the aromatic protons on the isoquinoline (B145761) ring system.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals.

The structural elucidation of various isoquinoline derivatives has been successfully achieved using these 2D NMR techniques. mdpi.comnih.gov

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The IR spectrum of a carboxylic acid is characterized by several distinct absorptions. vscht.cz A very broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹. vscht.czorgchemboulder.com This broadness is a result of strong hydrogen bonding between carboxylic acid molecules, which often exist as dimers. orgchemboulder.comspectroscopyonline.com The C=O stretching vibration of the carboxyl group gives rise to a strong, intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com For aromatic carboxylic acids, this peak is typically found in the 1710-1680 cm⁻¹ range due to conjugation. spectroscopyonline.com Other characteristic bands include the C-O stretch (1320-1210 cm⁻¹) and the O-H bend (1440-1395 cm⁻¹ and 950-910 cm⁻¹). orgchemboulder.com The aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be below 3000 cm⁻¹. vscht.cz

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR and is particularly useful for observing non-polar bonds. The symmetric vibrations of the aromatic ring system in this compound would likely produce strong signals in the Raman spectrum.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 3300-2500 | Broad, Strong |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium |

| C-H (Methyl) | Stretch | <3000 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1710-1680 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium |

| C-O (Carboxylic Acid) | Stretch | 1320-1210 | Strong |

| O-H (Carboxylic Acid) | Bend | 960-900 | Broad, Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., LC/ESI-SRM)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. nih.gov

LC/ESI-SRM (Liquid Chromatography/Electrospray Ionization-Selected Reaction Monitoring): This is a highly sensitive and selective technique. Liquid chromatography (LC) separates the compound from any impurities. Electrospray ionization (ESI) is a soft ionization method that typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. For this compound, the expected [M+H]⁺ ion would have an m/z value corresponding to its molecular weight plus the mass of a proton.

Fragmentation Analysis: By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is obtained. For carboxylic acids, common fragmentations include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH). oregonstate.edulibretexts.org The fragmentation of the isoquinoline core can also provide structural information. A common fragmentation pathway for isoquinolines involves the loss of HCN. rsc.org The study of fragmentation patterns of various isoquinoline alkaloids has shown characteristic losses of substituents like CH₃. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

Aromatic compounds like isoquinoline exhibit characteristic UV-Vis absorption bands. Simple carboxylic acids absorb around 200-215 nm, corresponding to an n→π* transition. libretexts.orgjove.com For conjugated systems, such as aromatic carboxylic acids, these absorptions are shifted to longer wavelengths (a bathochromic shift). jove.com The UV-Vis spectrum of this compound is expected to show multiple absorption bands due to the π→π* and n→π* transitions within the aromatic isoquinoline ring and the carboxyl group. The exact position and intensity of these bands are sensitive to the solvent used.

Computational Chemistry and Theoretical Studies on 4 Methylisoquinoline 6 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. It is adept at predicting molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. DFT studies on isoquinoline (B145761) and its derivatives have successfully elucidated their geometric parameters, vibrational spectra, and electronic features. researchgate.netfigshare.com

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice as it combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between accuracy and computational cost for many organic molecules. reddit.cominpressco.com The 6-31G* basis set is a Pople-style basis set of valence double-zeta quality, which includes polarization functions on heavy (non-hydrogen) atoms, denoted by the asterisk (*). This allows for a more accurate description of the anisotropic electron distribution in molecules. inpressco.com

Table 1: Representative Theoretical Geometrical Parameters for an Analogous Quinoline-6-Carboxylic Acid Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (aromatic) | ~1.37 - 1.42 |

| C-N (in ring) | ~1.32 - 1.38 |

| C-C (methyl) | ~1.51 |

| C-C (carboxyl) | ~1.50 |

| C=O (carboxyl) | ~1.21 |

| C-O (carboxyl) | ~1.35 |

| O-H (carboxyl) | ~0.97 |

| C-N-C (angle) | ~117° |

| C-C-C (angle) | ~118° - 122° |

Note: The data in this table is illustrative and based on typical values for similar molecular structures found in computational studies of quinoline (B57606) derivatives. Actual values for 4-Methylisoquinoline-6-carboxylic acid would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and polarizability. figshare.com A smaller HOMO-LUMO gap suggests higher reactivity. scirp.org

In a study on isoquinoline, the HOMO-LUMO energy gap was calculated to be 3.78 eV using the B3LYP/6-311++G(d,p) level of theory, indicating its stable nature. figshare.com For this compound, the presence of the electron-donating methyl group and the electron-withdrawing carboxylic acid group would influence the energies of the HOMO and LUMO. The HOMO is expected to be distributed over the isoquinoline ring system, while the LUMO would likely have significant contributions from the carboxylic acid group and the quinoline ring. A detailed analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Quinoline Carboxylic Acid

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.10 |

| HOMO-LUMO Gap | 4.15 |

Note: These values are hypothetical and serve as an example based on related compounds. figshare.comnih.gov The actual values for this compound would need to be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. semanticscholar.org The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. semanticscholar.org

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for protonation and interaction with electrophiles. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, highlighting its acidic nature. The nitrogen atom in the isoquinoline ring would also show a region of negative potential, indicating its basic character. Such maps provide a clear, intuitive picture of the molecule's reactive sites. nih.gov

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.edu It allows for the investigation of charge transfer and hyperconjugative interactions, which contribute to molecular stability. aimspress.com The analysis of the second-order perturbation theory Fock matrix in NBO calculations reveals the energetic stabilization arising from these donor-acceptor interactions.

Natural Population Analysis (NPA) is a method for calculating the distribution of electron density among the atoms in a molecule, providing a more robust description of atomic charges than other methods like Mulliken population analysis. reddit.com

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic system and the carbonyl group. This would provide insights into the resonance stabilization within the molecule. NPA would assign partial charges to each atom, offering a quantitative measure of the electron distribution and the polarity of different bonds. In a study of a related quinoline carboxylic acid derivative, NBO analysis was used to understand the stability arising from hyperconjugative interactions and charge delocalization. nih.gov

Table 3: Exemplary Natural Population Analysis (NPA) Charges for Key Atoms

| Atom | Natural Charge (e) |

| N (isoquinoline) | -0.5 to -0.6 |

| O (carbonyl) | -0.6 to -0.7 |

| O (hydroxyl) | -0.7 to -0.8 |

| H (hydroxyl) | +0.4 to +0.5 |

| C (methyl) | -0.6 to -0.7 |

Note: These charge values are illustrative and based on general trends observed in similar functional groups in related molecules. Specific values for this compound require dedicated NBO calculations.

Prediction of pKa Values and Acidic Properties

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound. Computational methods, particularly those based on DFT, have proven to be valuable for predicting pKa values. nih.govnih.gov These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM). nih.gov

For this compound, the primary acidic proton is that of the carboxylic acid group. The pKa value will be influenced by the electronic effects of the fused isoquinoline ring and the methyl substituent. The nitrogen atom in the isoquinoline ring can also be protonated, and its pKa value (for the conjugate acid) can also be predicted computationally. DFT calculations can model the deprotonation of the carboxylic acid and the protonation of the isoquinoline nitrogen, providing theoretical pKa values that can guide experimental work. Studies have shown that DFT methods like B3LYP and CAM-B3LYP, in conjunction with a suitable solvation model, can predict the pKa of carboxylic acids with a mean absolute error of less than 0.5 pKa units. nih.gov The correlation between calculated molecular electrostatic potential maxima and experimental pKa values has also been explored as a predictive tool. nih.gov

No Publicly Available Research Found for Computational Studies of this compound

While computational studies are prevalent for related structures such as quinoline carboxylic acids and other isoquinoline derivatives, information focusing solely on this compound is absent. Searches for this specific compound did not return any dedicated studies that would provide the data necessary to populate the detailed sections requested, including:

Virtual Screening and Molecular Docking for Biological Target Identification:No studies were identified that used this compound as a ligand in virtual screening or molecular docking experiments to identify potential biological targets.

The lack of specific research on this compound prevents the creation of a scientifically accurate article that adheres to the strict constraints of the request. Information on related compounds cannot be substituted, as this would violate the directive to focus solely on this compound.

Mechanistic Insights into Biological Activities of 4 Methylisoquinoline 6 Carboxylic Acid Derivatives

Interaction with Biological Targets and Signaling Pathways

The biological activities of 4-methylisoquinoline-6-carboxylic acid derivatives are rooted in their interactions with specific molecular targets, which in turn modulate various signaling pathways critical for cellular function.

Enzyme Inhibition Mechanisms (e.g., IMPDH, Kinases, Cytochrome P450)

Derivatives of the isoquinoline (B145761) and the closely related quinoline (B57606) core have been identified as potent inhibitors of several key enzymes.

Kinase Inhibition: A significant finding is the identification of 4,6-disubstituted isoquinolines as a novel class of inhibitors for Protein Kinase C ζ (PKCζ). nih.govnih.gov This discovery was made through a fragment-merging strategy, which involved screening a library of monosubstituted isoquinoline fragments. nih.gov The optimization of these fragments led to the identification of highly potent and orally available 5,7-disubstituted isoquinoline derivatives that demonstrated efficacy in a mouse model of collagen-induced arthritis, suggesting that PKCζ inhibition is a promising target for rheumatoid arthritis. nih.gov The isoquinoline scaffold itself is a key feature in other kinase inhibitors as well. For instance, isoquinoline-tethered quinazoline (B50416) derivatives have shown enhanced inhibitory activity against HER2 kinase over EGFR. nih.gov

IMPDH Inhibition: Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides and a validated target for antimicrobial and immunosuppressive agents. nih.govresearchgate.net While specific studies on this compound derivatives as IMPDH inhibitors are not extensively documented, the general class of heterocyclic compounds is known to produce potent IMPDH inhibitors. nih.gov For example, mycophenolic acid, a well-known IMPDH inhibitor, features a different heterocyclic core but highlights the potential for targeting this enzyme with complex small molecules. researchgate.net The development of novel IMPDH inhibitors is an active area of research for combating microbial infections. nih.gov

Cytochrome P450 Inhibition: Cytochrome P450 (CYP) enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions. researchgate.net Various compounds with heterocyclic structures have been shown to inhibit CYP enzymes. nih.gov The potential for this compound derivatives to inhibit specific CYP isoforms would be a critical factor in their development as therapeutic agents, as this could affect the metabolism of co-administered drugs. The inhibition can be reversible or irreversible, with irreversible inhibition often involving the formation of a stable complex with the enzyme. researchgate.net

Modulation of Cellular Processes (e.g., cell proliferation, differentiation, apoptosis)

The interaction of this compound derivatives with cellular targets can lead to profound effects on fundamental cellular processes like proliferation and programmed cell death (apoptosis).

Induction of Apoptosis: Isoquinoline derivatives have been shown to be potent inducers of apoptosis in cancer cells. nih.govnih.gov One of the key mechanisms involves the downregulation of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP, cIAP-1, and survivin at the protein level. nih.gov This downregulation relieves the inhibition of caspases, leading to the activation of the apoptotic cascade, evidenced by the cleavage of caspase-3 and PARP. nih.gov Studies on specific isoquinoline derivatives have demonstrated their ability to induce morphological changes consistent with apoptosis in ovarian cancer cells. nih.gov The pro-apoptotic effects of these compounds are often concentration-dependent and contribute significantly to their anti-proliferative activity. nih.gov

The following table summarizes the effects of two example isoquinoline derivatives on the proliferation of SKOV3 ovarian cancer cells.

| Compound | IC50 (µg/mL) |

| B01002 | 7.65 |

| C26001 | 11.68 |

This table shows the half-maximal inhibitory concentration (IC50) of two isoquinoline derivatives, B01002 and C26001, on the proliferation of SKOV3 human ovarian cancer cells. nih.gov

Ligand-Receptor Binding Interactions

The therapeutic effects of many drugs are mediated by their binding to specific receptors on the cell surface or within the cell.

P2X7 Receptor Antagonism: Derivatives of quinoline-6-carboxylic acid have been synthesized and identified as potent antagonists of the P2X7 receptor (P2X7R), a ligand-gated ion channel involved in inflammation and cancer. nih.gov Structure-activity relationship studies have revealed that the quinoline core is a key structural feature for this activity. nih.gov For instance, a 4-iodo-substituted quinoline-6-carboxamide (B1312354) derivative was found to be a particularly potent P2X7R antagonist. nih.gov In-silico modeling has suggested that these antagonists bind to an allosteric site on the receptor, leading to the inhibition of its function. nih.gov Given the structural similarity, it is plausible that this compound derivatives could also interact with the P2X7R, potentially acting as antagonists with therapeutic implications in inflammatory diseases and cancer.

Antimicrobial Action Mechanisms (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Derivatives of isoquinoline and quinoline have demonstrated significant antimicrobial properties through various mechanisms of action.

Membrane and Cell Wall Integrity Disruption

While disruption of the bacterial membrane is a common mechanism for many antimicrobial agents, studies on alkynyl isoquinoline derivatives have revealed a more nuanced mode of action. mdpi.com Although these compounds exhibit potent bactericidal activity against Gram-positive bacteria, including MRSA, this activity does not appear to be mediated by the disruption of membrane potential or the lysis of the bacterial membrane. mdpi.com Instead, preliminary data from comparative global proteomics and macromolecule biosynthesis assays suggest that these alkynyl isoquinolines perturb the synthesis of the S. aureus cell wall and nucleic acids. researchgate.netmdpi.com This indicates that while the cell envelope is a target, the primary mechanism may not be simple membrane permeabilization.

Inhibition of Efflux Pumps and Related Enzymes

Bacterial efflux pumps are a major mechanism of antimicrobial resistance, actively extruding antibiotics from the cell. nih.gov The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics.

Efflux Pump Inhibition: Various quinoline and quinazoline derivatives have been investigated as efflux pump inhibitors (EPIs). nih.govnih.gov These compounds have been shown to potentiate the activity of antibiotics against resistant bacterial strains. nih.gov Molecular docking studies suggest that these inhibitors can bind to subunits of efflux pumps, such as the AcrB subunit of the AcrAB-TolC pump in Gram-negative bacteria, thereby blocking the extrusion of antibiotics. mdpi.com While some isoquinoline derivatives have been found to lose EPI activity, suggesting specific structural requirements, the broader class of quinoline-based compounds shows significant promise. nih.gov For example, certain quinoline derivatives have been shown to increase the intracellular concentration of chloramphenicol (B1208) in resistant Enterobacter aerogenes isolates, indicating inhibition of the AcrAB-TolC pump. nih.gov

Anti-inflammatory and Immunomodulatory Mechanisms

The quinoline and isoquinoline cores are present in numerous compounds with significant anti-inflammatory properties. The mechanisms often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

Studies on various quinoline carboxylic acid derivatives have demonstrated their ability to suppress inflammatory responses. For example, quinoline-3-carboxylic acid and quinoline-4-carboxylic acid showed appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. nih.gov A series of 1-aroyl derivatives of 4-oxo-quinoline-2-carboxylic acid methyl ester, structurally related to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, also exhibited potent anti-inflammatory and analgesic activities. nih.gov Molecular docking studies suggest these compounds may exert their effects by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, which are critical for the production of pro-inflammatory prostaglandins. nih.gov

Anticancer Mechanisms

The isoquinoline and related quinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of anticancer agents. mdpi.com Their derivatives have been shown to combat cancer through multiple mechanisms, including triggering programmed cell death, circumventing drug resistance, and halting the cancer cell proliferation cycle.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis in tumor cells.

Research has shown that derivatives of quinoline-6-carboxylic acid can induce significant apoptosis in MCF-7 breast cancer cells. researchgate.net Specific compounds from this class, identified as 4j and 4k , were the most cytotoxic, reducing cell viability to 45.0% and 43.1%, respectively. researchgate.net Further analysis confirmed that these compounds induced membrane staining indicative of early apoptosis. researchgate.net Similarly, novel quinoline-4-carboxamide derivatives were found to potentiate apoptosis in colorectal cancer cells by targeting the enzyme PDK1. nih.gov In another study, a quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , was shown to induce apoptosis in MCF-7 cells at its IC50 concentration of 168.78 µM. mdpi.com

The table below summarizes the cytotoxic effects of selected quinoline-6-carboxylic acid derivatives on MCF-7 cancer cells.

| Compound Code | % Cytotoxicity | % Cell Viability |

| 4a | 37.3 ± 1.80 | 62.7 |

| 4c | 42.2 ± 0.81 | 57.8 |

| 4d | 48.0 ± 12.72 | 52.0 |

| 4g | 47.4 ± 1.80 | 52.6 |

| 4h | 49.7 ± 2.17 | 50.3 |

| 4j | 55.0 ± 1.36 | 45.0 |

| 4k | 56.9 ± 16.87 | 43.1 |

| Cisplatin | 86.29 ± 2.54 | 13.71 |

| Data adapted from a study on quinoline-6-carboxylic acid derivatives. researchgate.net Cisplatin was used as a positive control. |

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy where cancer cells become resistant to a broad range of drugs. A common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which pump drugs out of the cell.

Derivatives of quinazoline, a scaffold isomeric to isoquinoline, have been investigated as MDR reversers. These compounds were designed to inhibit the function of ABC transporters. Several 2,4-disubstituted quinazoline derivatives were found to be potent inhibitors of P-gp, with some exhibiting activity in the nanomolar range. nih.gov This inhibition restores the ability of anticancer drugs like doxorubicin (B1662922) to accumulate within resistant cancer cells, thereby resensitizing them to chemotherapy. nih.gov

Cancer is characterized by uncontrolled cell division, making the cell cycle a key target for anticancer therapies. Inducing cell cycle arrest prevents cancer cells from proliferating.

Derivatives of the related quinazoline scaffold have been shown to interfere with the cell cycle. For example, the compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to arrest the cell cycle in the G1 phase in MCF-7 breast cancer cells. mdpi.com This arrest at a critical checkpoint prevents the cells from entering the DNA synthesis (S) phase, thereby halting their division. Inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the G1-S transition, are now established anticancer drugs. nih.govnih.gov While not directly linked to this compound, the ability of related heterocyclic compounds to induce G1 arrest suggests a potential mechanism of action. mdpi.com Prolonged arrest by CDK4/6 inhibitors can also lead to replication stress and mitotic errors in cells that eventually escape the arrest, often resulting in long-term cell cycle withdrawal. embopress.org

Neurobiological Mechanisms (e.g., Sodium Channel Blockade)

The neurobiological effects of isoquinoline alkaloids, a broad class of compounds that includes derivatives of this compound, are diverse and have been the subject of considerable investigation. One of the key mechanisms through which these compounds exert their effects is the modulation of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in neurons and other excitable cells.

While direct studies on this compound are limited, research on related isoquinoline alkaloids has demonstrated their ability to act as sodium channel blockers. researchgate.net This blockade can lead to a reduction in neuronal excitability, which may contribute to analgesic and neuroprotective effects. The interaction with sodium channels is often state-dependent, with some compounds showing a higher affinity for the open or inactivated states of the channel. This can result in a use-dependent block, where the inhibitory effect is more pronounced in rapidly firing neurons, a characteristic that is desirable for certain therapeutic applications.

Furthermore, several tetrahydroisoquinoline derivatives have been found to possess neurochemical properties similar to MPTP (1[N]-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known neurotoxin that can lead to parkinsonism by destroying dopaminergic neurons. wikipedia.org This highlights the importance of understanding the full neuropharmacological profile of any novel isoquinoline derivative.

The general class of isoquinoline alkaloids has also been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov These activities are often attributed to a variety of mechanisms beyond sodium channel blockade, such as the inhibition of enzymes like acetylcholinesterase and the modulation of various receptor systems.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the isoquinoline core, as well as by the stereochemistry of the molecule. Structure-activity relationship (SAR) studies have been instrumental in elucidating these relationships and in guiding the design of more potent and selective compounds.

Impact of Substituent Position and Nature on Activity

Research on structurally related compounds, such as substituted isoquinolines and quinolines, provides valuable insights into the SAR of this compound derivatives.

Studies on decahydroisoquinoline-3-carboxylic acids have shown that the nature of the substituent at the 6-position is a critical determinant of activity and selectivity for different receptors. For instance, the introduction of a phosphonate (B1237965) or a tetrazole group at this position can lead to potent and selective NMDA receptor antagonists. nih.gov The length and composition of the linker between the isoquinoline core and the acidic group also play a significant role. For tetrazole-substituted analogs, an ethylene (B1197577) spacer was found to be optimal for activity. nih.gov

In a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, a substituted piperazine (B1678402) functional group at the 4-position of the tetrahydroisoquinoline ring was found to confer the best antitubercular activity. This suggests that for certain biological targets, a substituent at the 4-position is crucial for potency.

The following table summarizes the impact of substituents on the activity of decahydroisoquinoline-3-carboxylic acid analogs, which can serve as a model for understanding the SAR of this compound derivatives.

| Compound | 6-Substituent | NMDA Receptor Binding IC50 (nM) | NMDA Antagonist Activity IC50 (µM) |

|---|---|---|---|

| Analog 1 | -CH2-Tetrazole | >10000 | >100 |

| Analog 2 | -(CH2)2-Tetrazole | 960 ± 110 | 10.3 ± 1.2 |

| Analog 3 | -(CH2)3-Tetrazole | 2220 ± 330 | 32.0 ± 5.0 |

| Analog 4 | -CH2-PO3H2 | 110 ± 10 | 0.5 ± 0.1 |

Data derived from studies on decahydroisoquinoline-3-carboxylic acids and presented here as a model for the potential SAR of this compound derivatives.

Influence of Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor influencing its interaction with biological targets, which are themselves chiral. For isoquinoline derivatives, the stereochemistry at various chiral centers can dramatically affect biological efficacy.

Extensive research on decahydroisoquinoline-3-carboxylic acids has demonstrated the profound impact of stereochemistry on their activity as NMDA and AMPA receptor antagonists. nih.govnih.gov Specific diastereomers of the decahydroisoquinoline (B1345475) nucleus exhibit significantly different potencies and selectivities. For instance, the optimal stereochemical arrangement for AMPA antagonism was identified as (3S,4aR,6R,8aR). nih.gov This high degree of stereospecificity underscores the importance of a precise fit within the receptor's binding site.

The synthesis of enantiomerically pure isoquinoline derivatives is therefore a key aspect of drug discovery in this area. Methods such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization have been employed to achieve the stereoselective synthesis of tetrahydroisoquinoline carboxylic acids. mdpi.com

The following table illustrates the effect of stereochemistry on the NMDA receptor antagonist activity of 6-(phosphonomethyl)decahydroisoquinoline-3-carboxylic acid, providing a clear example of the importance of this parameter.

| Stereoisomer | NMDA Receptor Binding IC50 (nM) | NMDA Antagonist Activity IC50 (µM) |

|---|---|---|

| (3S,4aR,6S,8aR) | 55 ± 14 | 0.15 ± 0.01 |

| (3R,4aS,6R,8aS) | >10000 | >100 |

| (3S,4aR,6R,8aR) | 1500 ± 200 | 15.0 ± 2.0 |

Data derived from studies on decahydroisoquinoline-3-carboxylic acids and presented here to illustrate the potential influence of stereochemistry on this compound derivatives.

Applications and Future Directions in Chemical and Medicinal Sciences

Role as a Privileged Scaffold in Drug Discovery and Development

The isoquinoline (B145761) framework is widely regarded as a privileged scaffold in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, including natural products and synthetic drugs. The rigid, planar structure of the isoquinoline core provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets.

Key Features of the Isoquinoline Scaffold:

| Feature | Description |

| Structural Rigidity | The fused ring system limits conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein. |

| Aromatic System | The delocalized π-electron system allows for various non-covalent interactions, such as π-π stacking and cation-π interactions, which are crucial for molecular recognition. |

| Nitrogen Heteroatom | The nitrogen atom can act as a hydrogen bond acceptor and a site for protonation, influencing the compound's solubility, pharmacokinetic properties, and binding interactions. |

The introduction of a methyl group at the 4-position and a carboxylic acid at the 6-position of the isoquinoline ring, as in 4-Methylisoquinoline-6-carboxylic acid, further enhances its potential as a drug discovery platform. The methyl group can provide beneficial steric interactions and improve metabolic stability, while the carboxylic acid group is a key functional handle for forming strong interactions with target proteins, such as salt bridges and hydrogen bonds.

A notable example of the therapeutic potential of this scaffold is the identification of this compound derivatives as potent and selective inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is an enzyme that plays a crucial role in the final step of triglyceride synthesis, making it an attractive target for the treatment of metabolic disorders such as obesity and type 2 diabetes. The carboxylic acid moiety in these inhibitors is critical for their activity, as it is believed to mimic the carboxylate group of fatty acid substrates and interact with key residues in the active site of the enzyme.

Utility as a Building Block for Complex Molecule Synthesis

The chemical reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing a versatile handle for chemical elaboration.

Common Transformations of the Carboxylic Acid Group:

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, Coupling agent | Amide |

| Reduction | Reducing agent (e.g., LiAlH4) | Alcohol |

Furthermore, the isoquinoline ring itself can be subjected to various chemical modifications, allowing for the introduction of additional substituents and the construction of more elaborate molecular architectures. This synthetic tractability enables chemists to systematically explore the structure-activity relationships of this compound derivatives, optimizing their properties for specific applications.

Integration in DNA-Encoded Library (DEL) Synthesis

DNA-Encoded Library (DEL) technology has emerged as a powerful tool for the discovery of novel drug candidates. This technology involves the synthesis of vast libraries of small molecules, each of which is covalently attached to a unique DNA barcode that encodes its chemical structure. The carboxylic acid functionality of this compound makes it an ideal candidate for incorporation into DELs.

The synthesis of a DEL typically begins with a DNA-linked scaffold that is elaborated through a series of chemical reactions. The carboxylic acid group of this compound can be readily coupled to an amine-functionalized DNA linker through standard amide bond formation chemistry. This reaction is generally high-yielding and compatible with the aqueous conditions required for handling DNA. Once attached to the DNA barcode, the isoquinoline scaffold can be further diversified through reactions at other positions on the ring, leading to the generation of a large and diverse library of compounds. The resulting library can then be screened against a protein target of interest to identify binding molecules, which can be subsequently identified by sequencing their DNA barcodes.

Development of Novel Therapeutic Agents Based on the this compound Core

The discovery of this compound derivatives as DGAT1 inhibitors highlights the potential of this scaffold for the development of new therapeutic agents. By systematically modifying the structure of the lead compound, researchers can aim to improve its potency, selectivity, and pharmacokinetic properties.

Strategies for Optimization:

Modification of the Carboxylic Acid: While essential for activity, the carboxylic acid group can sometimes lead to poor cell permeability and rapid clearance. It can be replaced with bioisosteric groups that mimic its key interactions but have improved drug-like properties.

Substitution on the Isoquinoline Ring: The introduction of various substituents at different positions on the isoquinoline ring can be used to fine-tune the compound's properties. For example, the addition of a halogen atom can improve binding affinity through halogen bonding, while the incorporation of a basic amine can enhance solubility.

Exploration of Different Linkers: In the context of DGAT1 inhibitors, where the isoquinoline core is often linked to another chemical moiety, the nature and length of the linker can be varied to optimize the compound's fit within the enzyme's binding pocket.

The development of new synthetic methodologies for the construction and derivatization of the this compound core will be crucial for advancing these drug discovery efforts.

Advanced Material Science Applications

The unique photophysical properties of the isoquinoline ring system suggest that this compound could find applications in advanced material science. Isoquinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.net The extended π-conjugated system of the isoquinoline core can absorb and emit light, and the specific properties can be tuned by the introduction of different substituents.

The carboxylic acid group of this compound provides a convenient anchor point for incorporating the molecule into larger systems, such as polymers or metal-organic frameworks (MOFs). nih.govresearchgate.net For example, it could be used as a ligand to create luminescent MOFs for sensing applications or as a monomer in the synthesis of novel polymers with interesting optical or electronic properties. The methyl group can also influence the solid-state packing of the molecules, which can have a significant impact on their material properties.

Research Opportunities in Chemical Biology

The identification of this compound derivatives as DGAT1 inhibitors opens up several avenues for research in chemical biology. The development of chemical probes based on this scaffold could provide valuable tools for studying the biology of DGAT1 and related enzymes.

A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein in a cellular or in vivo context. An ideal probe should be potent, selective, and have properties that allow it to be used in biological experiments. Starting from a known inhibitor, a chemical probe can be designed by, for example, incorporating a reactive group for covalent labeling of the target protein or by attaching a fluorescent tag for visualization studies.

A specific chemical probe based on the this compound scaffold could be used to:

Validate DGAT1 as a drug target in different disease models.

Identify the downstream effects of DGAT1 inhibition in cells.

Develop new assays for screening for other DGAT1 inhibitors.

Investigate the subcellular localization of DGAT1.

The synthesis and characterization of such probes would represent a significant contribution to our understanding of lipid metabolism and could pave the way for the development of new therapies for metabolic diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.